![molecular formula C8H19O4PS2 B133071 Demeton-S Sulfoxide CAS No. 2496-92-6](/img/structure/B133071.png)
Demeton-S Sulfoxide
Overview
Description
Demeton-S Sulfoxide, also known as Demeton S-sulfoxide, is an organophosphorus compound with the chemical formula C₈H₁₉O₄PS₂. It is a derivative of phosphorothioic acid and is known for its use as an insecticide and acaricide. The compound is characterized by its sulfurous odor and is typically found as a colorless to amber oily liquid .
Mechanism of Action
Target of Action
PO Systox Sulfoxide, also known as Demeton S-sulfoxide, is an organophosphate derivative . Organophosphates primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function. By inhibiting this enzyme, organophosphates disrupt the transmission of nerve impulses, leading to various physiological effects.
Action Environment
The action, efficacy, and stability of PO Systox Sulfoxide can be influenced by various environmental factors For instance, temperature and pH can affect the compound’s stability and activity Additionally, the presence of other chemicals can impact its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Demeton-S Sulfoxide can be synthesized through the oxidation of its precursor, Demeton. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. One common method involves the use of hydrogen peroxide in the presence of a catalyst to selectively oxidize the sulfide group to a sulfoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and selectivity of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Demeton-S Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of sulfones.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as thiols or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Thiols, phosphines.
Catalysts: Metal catalysts such as palladium or platinum can be used to facilitate these reactions.
Major Products
Oxidation: Sulfones.
Reduction: Sulfides.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C6H15O4PS2
- Molecular Weight : 246.28 g/mol
- CAS Number : 301-12-2
Demeton-S sulfoxide acts as a cholinesterase inhibitor , disrupting the normal function of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in pests, which ultimately causes paralysis and death . The compound exhibits similar cholinesterase inhibition properties compared to its parent compound, disulfoton, but with varying degrees of potency depending on the biological system studied .
Agricultural Applications
This compound is primarily used in crop protection:
- Pest Control : Effective against a wide range of agricultural pests, including aphids, whiteflies, and certain beetles. Its application helps in managing infestations that threaten crop yield.
- Soil Application : This compound can be applied directly to soil to control soil-borne pests, enhancing crop health and productivity .
Analytical Methods for Detection
The detection and quantification of this compound in agricultural products are crucial for ensuring food safety:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A sensitive method has been developed for the simultaneous determination of this compound and its metabolites in various matrices, including marijuana and other crops. This method allows for trace-level detection, ensuring compliance with safety regulations .
Toxicological Considerations
While this compound is effective as a pesticide, it poses several health risks:
- Acute Toxicity : Exposure can lead to symptoms associated with cholinergic syndrome, including nausea, vomiting, muscle twitching, and respiratory distress. Case studies have documented acute poisoning incidents linked to improper handling or accidental ingestion .
- Chronic Effects : Long-term exposure may lead to neurological deficits due to sustained cholinesterase inhibition. Animal studies indicate potential developmental effects on offspring when pregnant females are exposed .
Case Studies
- Acute Poisoning Incident : A case study reported acute poisoning in a pregnant woman due to methyl demeton exposure. The clinical presentation included severe cholinergic symptoms, highlighting the risks associated with handling this compound without adequate protective measures .
- Animal Studies on Developmental Effects : Research involving rats demonstrated that maternal exposure to disulfoton (leading to increased levels of this compound) resulted in developmental delays in offspring, emphasizing the need for caution during application near vulnerable populations .
Comparison with Similar Compounds
Similar Compounds
Demeton: The precursor to Demeton-S Sulfoxide, also used as an insecticide.
Demeton-S-methyl: Another organophosphorus insecticide with a similar mechanism of action.
Phorate: A related compound with similar pesticidal properties.
Uniqueness
This compound is unique in its selective oxidation process, which allows for the controlled synthesis of the sulfoxide without overoxidation to the sulfone. This selective oxidation is crucial for its effectiveness as an insecticide and its applications in various fields .
Biological Activity
Demeton-S sulfoxide, also known as oxydemeton-methyl, is an organophosphorus compound primarily used as a pesticide. Its biological activity, particularly concerning its mechanism of action, metabolism, and toxicological effects, has been the subject of various studies. This article synthesizes findings from multiple research sources to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by the chemical formula and is produced from the oxidation of Demeton-S-methyl. The compound has significant implications in agricultural practices due to its efficacy as an insecticide and acaricide.
This compound acts primarily as an acetylcholinesterase inhibitor , which disrupts the normal function of the enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors and subsequent neurotoxicity.
Cholinesterase Inhibition Studies
Research indicates that this compound exhibits varying degrees of cholinesterase inhibition across different species:
Compound | I50 Value (M) | Source |
---|---|---|
Demeton-S-methyl | Sheep erythrocytes | |
This compound | Sheep erythrocytes | |
Demeton-S-methyl | Rat brain | |
This compound | Rat brain |
These values suggest that while both forms inhibit cholinesterase, Demeton-S-methyl is generally more potent in rat brain tissues compared to its sulfoxide counterpart.
Metabolic Pathways
This compound undergoes extensive metabolism in mammals, leading to the formation of various metabolites including Demeton-S sulfone and other O-demethylated products. Studies have shown that approximately 92% of administered radioactivity from this compound is recovered in urine within eight hours post-administration, indicating rapid metabolism and excretion .
Key Metabolites Identified
The primary metabolites detected in urine following administration include:
- Demeton-S-methyl sulfoxide (unchanged parent compound): 65%
- Demeton-S-methyl sulfone : 6%
- O-demethyl-demeton-S-methyl sulfoxide : 6%
- O-demethyl-demeton-S-methyl sulfone : 4%
This metabolic profile highlights the compound's transformation and potential for bioaccumulation in biological systems .
Toxicological Effects
Numerous studies have documented the toxicological effects associated with exposure to this compound. Acute poisoning cases have been reported, emphasizing its potential health risks, particularly in agricultural settings. Symptoms often include:
- Neurological disturbances
- Gastrointestinal issues
- Respiratory complications
Case Studies
- Acute Poisoning Incident : A case involving a pregnant female exposed to methyl demeton highlighted severe cholinergic symptoms, necessitating immediate medical intervention .
- Animal Studies : In subacute feeding studies on rats, both Demeton-S-methyl and its sulfoxide form caused similar degrees of cholinesterase inhibition over time, with significant impacts noted after prolonged exposure .
Properties
IUPAC Name |
1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4PS2/c1-4-11-13(9,12-5-2)14-7-8-15(10)6-3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRHZQVSYSDUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCS(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042229 | |
Record name | O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-92-6 | |
Record name | Demeton-S sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2496-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorothioic acid, O,O-diethyl S-(2-(ethylsulfinyl)ethyl)ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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